trans-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid
Overview
Description
trans-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid: is an organic compound that features a cyclobutane ring with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Boc-Protected Amino Group: The amino group is introduced and protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the cyclobutane ring.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions, allowing for further functionalization through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products:
Oxidation: Products may include oxidized derivatives of the amino group or the cyclobutane ring.
Reduction: Reduced forms of the carboxylic acid group, such as alcohols.
Substitution: Functionalized derivatives with various substituents replacing the Boc-protected amino group.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Chiral Synthesis: Employed in the synthesis of chiral compounds due to its stereochemistry.
Biology and Medicine:
Drug Development: Investigated for potential use in drug development, particularly in designing molecules with specific biological activities.
Peptide Synthesis: Utilized in the synthesis of peptides and peptidomimetics.
Industry:
Material Science: Explored for applications in material science, including the development of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of trans-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc-protected amino group can be deprotected to reveal a free amino group, which can participate in various biochemical pathways.
Comparison with Similar Compounds
- trans-3-(Boc-amino)cyclobutanecarboxylic acid
- trans-3-(Boc-amino)cyclohexanecarboxylic acid
Uniqueness:
- Structural Features: The presence of the 2,2-dimethyl substitution on the cyclobutane ring distinguishes it from other similar compounds, potentially affecting its reactivity and biological activity.
- Applications: Its unique structure may confer specific advantages in certain applications, such as increased stability or selectivity in biological systems.
Biological Activity
trans-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid (often abbreviated as Boc-DMCA) is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with Boc-DMCA, including its mechanisms of action, interactions with biological targets, and potential applications in drug development.
Chemical Structure and Properties
Boc-DMCA is characterized by a cyclobutane ring that contributes to its conformational rigidity. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amino functionality enhances its stability and solubility in biological systems. The compound's structure can be represented as follows:
The biological activity of Boc-DMCA is primarily attributed to its interactions with specific enzymes and receptors. The amino group can form hydrogen bonds and participate in electrostatic interactions, while the carboxylic acid moiety can engage in acid-base interactions. These interactions are crucial for modulating the activity of target molecules, leading to various biological effects.
Key Mechanisms:
- Enzyme Inhibition: Boc-DMCA has been shown to inhibit certain cyclin-dependent kinases (CDKs), which play essential roles in cell cycle regulation and are implicated in cancer progression .
- Receptor Modulation: The compound may interact with receptors involved in cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.
Biological Activity and Case Studies
Recent studies have highlighted the potential therapeutic applications of Boc-DMCA:
- Anticancer Activity:
-
Microbicidal Effects:
- Research on hybrid peptides incorporating Boc-DMCA revealed their efficacy against Leishmania parasites. These peptides showed low cytotoxicity towards human cells while effectively accumulating within Leishmania, suggesting potential for targeted drug delivery systems.
- Therapeutic Applications in Pulmonary Hypertension:
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(1S,3S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-6-7(9(14)15)12(8,4)5/h7-8H,6H2,1-5H3,(H,13,16)(H,14,15)/t7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJXKOSBUVHAIA-SFYZADRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1NC(=O)OC(C)(C)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C[C@@H]1NC(=O)OC(C)(C)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601117456 | |
Record name | Cyclobutanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2,2-dimethyl-, (1R,3R)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601117456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1392803-26-7 | |
Record name | Cyclobutanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2,2-dimethyl-, (1R,3R)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1392803-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclobutanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2,2-dimethyl-, (1R,3R)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601117456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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